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Compound of Interest

Compound Name: spb

Cat. No.: B1663442

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers overcome common challenges associated with background noise in
live-cell imaging of the Spindle Pole Body (SPB) in yeast.

Troubleshooting Guides

High background fluorescence can obscure the signal from your fluorescently tagged SPB
proteins, leading to a low signal-to-noise ratio (SNR) and making quantitative analysis difficult.
This guide provides a systematic approach to identifying and mitigating the sources of
background noise in your experiments.

Problem 1: High Autofluorescence from Media and Cells

Yeast cells and common growth media can be significant sources of autofluorescence,
particularly in the green channel.

Possible Causes & Solutions
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Rich media like YPD contain autofluorescent
components. Switch to a synthetic defined (SD)
) ) or a specialized low-fluorescence (LoFlo)
Rich Media Components ) ) ]
medium for imaging.[1][2] If you must grow cells
in rich media, transfer them to SD or LoFlo

medium for at least one hour before imaging.[2]

Riboflavin in minimal media is a source of green
Vitamin Autofluorescence (Riboflavin) autofluorescence. Prepare media without

riboflavin to reduce this background.[3]

ade- yeast strains can accumulate a fluorescent
) ] intermediate in the vacuole.[2] Supplement the
Adenine Pathway Intermediates ) ] - ) ]
medium with additional adenine to suppress this

autofluorescence.[2]

General cellular autofluorescence can be
reduced by photobleaching. Before acquiring
your images, expose the cells to a strong light
Cellular Autofluorescence source to bleach the autofluorescent molecules.
However, be cautious as this can also
photobleach your fluorescent protein of interest

if not done carefully.

Problem 2: Low Signal-to-Noise Ratio (SNR) of the SPB
Signal

The SPB is a small, diffraction-limited organelle, and the signal from fluorescently tagged SPB
proteins can be weak, making it difficult to distinguish from the background.

Possible Causes & Solutions
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The choice of fluorescent protein significantly
impacts the signal strength. Use bright and
photostable fluorescent proteins. For example,
Suboptimal Fluorescent Protein mNeonGreen is approximately twice as bright
as sfGFP in yeast.[4] Refer to the quantitative
data table below for a comparison of fluorescent

proteins.

While endogenous tagging is preferred to avoid
overexpression artifacts, very low protein

Low Expression Levels abundance can lead to a poor SNR. If the signal
is too weak, consider using a stronger promoter,

but be mindful of potential artifacts.

Repeated exposure to excitation light can
irreversibly destroy your fluorescent proteins,
leading to signal loss. Minimize light exposure
Photobleaching by using the lowest possible laser power and
exposure time that still yields a detectable
signal.[5][6] Consider using antifade reagents in

your imaging medium.[5]

Optimize your microscope's settings for your

specific fluorophore. Use appropriate filter sets
Incorrect Microscope Settings that match the excitation and emission spectra

of your fluorescent protein to maximize signal

collection and minimize bleed-through.[7]

Problem 3: Phototoxicity and Cell Health Issues

Prolonged exposure to high-intensity light can damage and even Kill your cells, leading to
artifacts and unreliable data. This is a particular concern when imaging dynamic processes that
require long time-lapses.

Possible Causes & Solutions
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Minimize the total light dose delivered to your
cells.[8] Reduce the laser power, increase the
) ) camera gain, and use the shortest possible
Excessive Light Exposure _ , _ S
exposure time.[9] Avoid continuous illumination;
only illuminate the sample when acquiring an

image.[8][10]

Shorter wavelength light (e.g., blue and UV) is

generally more phototoxic than longer
High-Energy Wavelengths wavelength light (e.g., green and red).[6] If

possible, choose fluorescent proteins that are

excited by less damaging, longer wavelengths.

Ensure your cells are healthy before and during
imaging. Use appropriate imaging media and

Suboptimal Culture Conditions maintain a stable temperature and CO2
environment if necessary for long-term imaging.
[11](12]

IO occurs when the sample is illuminated, but

the camera is not acquiring an image.[8] Use
lllumination Overhead (I0) hardware triggering or fast-switching light

sources to synchronize illumination with camera

exposure and minimize 10.[8]

Experimental Protocols
Protocol 1: Preparation of Low-Fluorescence Yeast
Imaging Medium (SD-LoFlo)

This protocol describes the preparation of a synthetic defined low-fluorescence (LoFlo) medium
suitable for live-cell imaging of yeast.

Materials:

e Yeast Nitrogen Base (YNB) without amino acids, folic acid, and riboflavin
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Ammonium sulfate

Glucose (dextrose)

Amino acid dropout mix

Milli-Q water
Procedure:

o To prepare 1 liter of 10x YNB-LoFlo stock, dissolve 1.7 g of YNB without amino acids, folic
acid, and riboflavin, and 5 g of ammonium sulfate in 100 ml of Milli-Q water.

o Filter sterilize the 10x YNB-LoFlo stock through a 0.22 um filter. Store at 4°C.
e To prepare 500 ml of 1x SD-LoFlo medium, mix:

o 50 ml of 10x YNB-LoFlo stock

o Appropriate amount of amino acid dropout mix

o 450 ml of Milli-Q water
e Autoclave the medium.

» Before use, add 50 ml of a 20% filter-sterilized glucose solution to a final concentration of
2%.

Protocol 2: Mounting Yeast Cells for Live-Cell Imaging

This protocol describes how to mount yeast cells on a glass-bottom dish for high-resolution
live-cell imaging.

Materials:
e Glass-bottom imaging dish

e Concanavalin A (ConA) solution (1 mg/ml in water)
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e SD-LoFlo medium

e Yeast culture in log phase (OD600 between 0.2 and 0.8)[1]

Procedure:

Coat the glass surface of the imaging dish with 10-20 ul of ConA solution.
e Incubate for 5-10 minutes at room temperature.

e Remove the excess ConA solution and wash the surface twice with sterile water. Allow the
dish to air dry.

e Add a small volume (e.g., 100 pl) of your log-phase yeast culture to the center of the ConA-
coated glass.

» Allow the cells to adhere for 5-10 minutes.
o Gently wash the dish with SD-LoFlo medium to remove non-adherent cells.

e Add fresh SD-LoFlo medium to the dish before starting your imaging experiment.

Protocol 3: Background Subtraction in Fiji/lmageJ

This protocol provides a basic workflow for background subtraction using the "Subtract
Background" function in Fiji or ImageJ.

Procedure:
e Open your fluorescence image in Fiji/lmageJ.
e Go to Process > Subtract Background....[13]

« In the dialog box, set the "Rolling ball radius" value. A good starting point is a value slightly
larger than the radius of the largest object of interest in your image. Check the "Preview" box
to see the effect of different radii.[13]

o For time-lapse movies, you can apply the same background subtraction to all frames by
selecting the "Process Stack?" option.
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e Click "OK" to apply the background subtraction.

Quantitative Data
Table 1: Comparison of Fluorescent Protein Properties
In S. cerevisiae

The choice of fluorescent protein is critical for achieving a good signal-to-noise ratio. This table
summarizes the relative brightness and photostability of commonly used fluorescent proteins in

yeast.
. Relative
o L. Relative .
Fluorescent Excitation Max Emission Max . Photostability
] Brightness (to .
Protein (nm) (nm) (Bleaching
sfGFP) )
half-life)
Green FPs
sfGFP 488 510 1.0 Moderate
mNeonGreen 506 517 ~2.0[4] High
YyEGFP 488 507 ~0.8 Moderate
Red FPs
mCherry 587 610 1.0 High
mScarlet-I 569 594 ~3.0[4] Moderate
mRuby?2 559 600 ~15 High

Data is compiled from various sources and should be used as a general guide. Actual
performance may vary depending on the specific experimental conditions.

Visualizations
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Caption: Troubleshooting workflow for high background noise in live-cell SPB imaging.
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Caption: Major sources of background noise in live-cell SPB imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My cells look dim and | have to use high laser power, which is causing phototoxicity. What
can | do?

Al: There are several strategies to improve your signal without increasing the laser power.
First, ensure you are using a bright and photostable fluorescent protein (see Table 1). Second,
optimize your microscope's light path and detector settings. Use a high numerical aperture
(NA) objective to collect more light, and make sure your emission filter is well-matched to your
fluorophore. You can also increase the camera gain or use a more sensitive detector like an
EM-CCD camera for low-light conditions.

Q2: | see a diffuse haze in my images that obscures the SPB. What is the likely cause?

A2: A diffuse haze is often due to out-of-focus fluorescence and autofluorescence from the
imaging medium. To reduce out-of-focus light, you can use a confocal microscope, which has a
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pinhole to reject light from outside the focal plane. To minimize media fluorescence, switch to a
low-fluorescence medium (see Protocol 1).

Q3: How can | be sure that my imaging conditions are not affecting the normal physiology of
my cells?

A3: This is a critical consideration in live-cell imaging. As a control, you should always image a
population of wild-type, untagged cells under the same conditions and for the same duration as
your experimental cells. Monitor key cellular processes like cell cycle progression and
morphology. If you observe any abnormalities, such as cell cycle arrest or blebbing, your
imaging conditions are likely too harsh and need to be optimized by reducing the light
exposure.

Q4: My SPB signal photobleaches very quickly. How can | acquire a long time-lapse movie?

A4: To combat photobleaching, you need to reduce the total number of photons your
fluorescent proteins are exposed to. Here are some tips:

o Use a more photostable fluorophore: Refer to Table 1 for options.
o Reduce excitation intensity: Use the lowest laser power that gives you an acceptable signal.
e Minimize exposure time: Use the shortest possible camera exposure.

o Decrease the frequency of image acquisition: Only capture images as often as is necessary
to resolve the biological process you are studying.

e Use an antifade reagent: Some commercially available reagents can be added to the
imaging medium to reduce photobleaching.[5]

Q5: What is the best way to immobilize yeast cells for imaging without affecting their viability?

A5: A common and effective method is to coat the glass surface of your imaging dish with
Concanavalin A (ConA), a lectin that binds to the yeast cell wall (see Protocol 2). This method
is gentle and generally does not impact cell viability or division for several hours. Poly-L-lysine
is another alternative for coating the coverslip.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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